2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 865593-02-8
VCID: VC6994150
InChI: InChI=1S/C26H25N3O3S2/c30-21(27-15-14-17-8-2-1-3-9-17)16-28-20-13-7-6-12-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-10-4-5-11-18/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,27,30)/b23-22-
SMILES: C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S
Molecular Formula: C26H25N3O3S2
Molecular Weight: 491.62

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

CAS No.: 865593-02-8

Cat. No.: VC6994150

Molecular Formula: C26H25N3O3S2

Molecular Weight: 491.62

* For research use only. Not for human or veterinary use.

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide - 865593-02-8

Specification

CAS No. 865593-02-8
Molecular Formula C26H25N3O3S2
Molecular Weight 491.62
IUPAC Name 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C26H25N3O3S2/c30-21(27-15-14-17-8-2-1-3-9-17)16-28-20-13-7-6-12-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-10-4-5-11-18/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,27,30)/b23-22-
Standard InChI Key QGGVSVLGFGEOIE-FCQUAONHSA-N
SMILES C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name delineates its multicyclic framework:

  • Indole core: A 1H-indol-1-yl group substituted at position 2 with an acetamide moiety.

  • Thiazolidinone ring: A 1,3-thiazolidin-5-ylidene system featuring 4-oxo and 2-thioxo groups, further substituted at position 3 with a cyclopentyl group.

  • Phenylethyl side chain: An N-(2-phenylethyl) group attached to the acetamide nitrogen.

The Z-configuration at the 3-position of the thiazolidinone ring ensures spatial alignment critical for molecular interactions, as observed in similar thiazolidinone derivatives.

Synthesis and Structural Elucidation

Synthetic Methodology

While explicit synthetic details for this compound remain unreported, analogous indole-thiazolidinone hybrids are typically synthesized via multicomponent reactions. A plausible route involves:

  • Formation of the thiazolidinone ring: Cyclocondensation of cyclopentylamine with carbon disulfide and ethyl chloroacetate, followed by oxidation to introduce the 4-oxo group .

  • Indole functionalization: Coupling of 2-oxoindoline with the thiazolidinone intermediate using a carbodiimide-based coupling agent (e.g., DCC or CDI), as demonstrated in the synthesis of indole-3-acetamides .

  • Phenylethyl incorporation: Amidation of the intermediate acetic acid derivative with 2-phenylethylamine under standard peptide coupling conditions.

Key spectroscopic characterization would include:

  • 1H NMR: Resonances for the indole NH (~10 ppm), cyclopentyl protons (1.5–2.5 ppm), and aromatic phenylethyl signals (7.2–7.4 ppm).

  • 13C NMR: Carbonyl signals at ~170 ppm (thiazolidinone C=O), 165 ppm (acetamide C=O), and 125–140 ppm (aromatic carbons).

Biological Activity and Molecular Interactions

Hypothesized Mechanisms of Action

The structural triad of indole, thiazolidinone, and phenylethyl groups suggests dual targeting of metabolic enzymes and antioxidant pathways:

α-Amylase Inhibition

Indole-3-acetamides exhibit potent α-amylase inhibitory activity via hydrogen bonding with Asp300 and π–H interactions with hydrophobic residues (e.g., Trp59, Leu162) . The target compound’s indole moiety may similarly engage Asp300, while the thiazolidinone’s sulfur atom could enhance binding through hydrophobic contacts .

Comparative Pharmacological Profiling

Docking Studies and Binding Affinities

Molecular docking simulations of analogous compounds provide insights into hypothetical interactions:

Interaction SiteResidue InvolvedBinding Energy (kcal/mol)Reference
α-Amylase active siteAsp300-5.6 to -6.9
Hydrophobic pocketTrp59, Leu162-4.7 to -5.8
Thiazolidinone-S enzyme bindingCys residues-3.9 to -4.5

The target compound’s larger cyclopentyl substituent may reduce binding entropy compared to smaller halide or methoxy groups, potentially offsetting gains in hydrophobic interactions .

Pharmacokinetic Considerations

ADMET Profiles

  • Absorption: Moderate oral bioavailability anticipated due to the phenylethyl group’s lipophilicity and molecular weight (~500 Da).

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with thiazolidinone ring cleavage as a primary metabolic pathway.

  • Toxicity: Thioxo groups may confer reversible hepatotoxicity at high doses, as seen in related thiazolidinediones.

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